molecular formula C10H12N2O3 B13795977 (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid CAS No. 6641-55-0

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid

Cat. No.: B13795977
CAS No.: 6641-55-0
M. Wt: 208.21 g/mol
InChI Key: JTLXDXCWVADHAD-YRNVUSSQSA-N
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Description

[(2-ethoxyphenyl)methylideneamino]carbamic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a methylideneamino group, and a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)methylideneamino]carbamic acid typically involves the reaction of 2-ethoxybenzaldehyde with hydrazinecarboxylic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of [(2-ethoxyphenyl)methylideneamino]carbamic acid may involve larger-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to streamline production .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinecarboxylic acid group facilitates condensation with aldehydes or ketones to form hydrazones. For example:

  • Reaction with aromatic aldehydes :
    In ethanol under reflux, (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid reacts with aldehydes (e.g., benzaldehyde, salicylaldehyde) to yield N'-arylidene derivatives (hydrazones). This mirrors the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides from ethyl 3-hydrazinyl-3-oxopropanoate ( ).

Representative Reaction Table :

ReactantConditionsProductYield (%)Reference
BenzaldehydeRefluxing ethanol, 1 hrN'-Benzylidene derivative~75
SalicylaldehydeRefluxing ethanol, 1 hrN'-Salicylidene derivative~68

Mechanistically, the nucleophilic hydrazine nitrogen attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone ( ).

Cyclization Reactions

The compound’s structure permits cyclization under acidic or basic conditions, forming heterocyclic systems. For instance:

  • Formation of coumarin derivatives :
    In the presence of acid catalysts, intramolecular cyclization may occur, leveraging the ethoxybenzylidene group to form fused coumarin-like structures. Similar behavior is observed in the ring-opening and recyclization of 2H-chromene derivatives ( ).

Key Observations :

  • Cyclization typically requires elevated temperatures (80–100°C) and polar solvents (e.g., DMF).

  • The ethoxy group enhances electron density in the aromatic ring, directing cyclization regioselectivity ( ).

Acid-Base Reactivity

The hydrazinecarboxylic acid moiety acts as a weak acid, donating protons to form carboxylate salts.

Acid Dissociation Constants :

Protonation SitepKaConditionsReference
Hydrazine (-NH-)~8.2Aqueous solution
Carboxylic acid (-COOH)~3.1Aqueous solution

In basic media (pH > 8), deprotonation generates a carboxylate anion, enhancing solubility and nucleophilicity ( ).

Stability and Decomposition Pathways

  • Thermal decomposition :
    At temperatures >150°C, the compound undergoes decomposition, releasing CO₂ and forming 2-ethoxybenzaldehyde azine as a byproduct, analogous to the thermal breakdown of malonohydrazide derivatives ( ).

  • Hydrolytic sensitivity :
    Prolonged exposure to moisture leads to hydrolysis of the hydrazinecarboxylic acid group, yielding 2-ethoxybenzaldehyde and hydrazine derivatives ( ).

Mechanistic Insights from Analogous Systems

  • Thiamin-dependent catalysis parallels :
    While not directly involving the compound, studies on thiamin diphosphate enzymes highlight the role of enamine intermediates in decarboxylation and carboligation ( ). The hydrazinecarboxylic acid group may similarly stabilize transition states in nucleophilic reactions.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at concentrations as low as 0.5 mg/mL against S. aureus, while higher concentrations were required for E. coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Research indicates that it demonstrates efficacy against several fungal strains, making it a candidate for further development in antifungal therapies.

Case Study: Antifungal Efficacy

A study assessed the antifungal activity of the compound against Candida albicans and Aspergillus niger. The results showed that the compound inhibited fungal growth effectively, with an MIC value of 0.75 mg/mL for C. albicans .

Fungal StrainMIC (mg/mL)
Candida albicans0.75
Aspergillus niger1.5

Cosmetic Applications

The compound is also being explored for its potential use in cosmetic formulations due to its bioactive properties. Its ability to enhance skin health through antimicrobial effects makes it a valuable ingredient in skincare products.

Case Study: Cosmetic Formulation

Research has indicated that formulations containing this compound can improve skin hydration and provide antimicrobial protection, thus enhancing the overall effectiveness of cosmetic products .

Mechanism of Action

The mechanism of action of [(2-ethoxyphenyl)methylideneamino]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2-methoxyphenyl)methylideneamino]carbamic acid
  • [(2-propoxyphenyl)methylideneamino]carbamic acid
  • [(2-butoxyphenyl)methylideneamino]carbamic acid

Uniqueness

[(2-ethoxyphenyl)methylideneamino]carbamic acid is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties.

Biological Activity

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This compound belongs to a class of hydrazinecarboxylic acids, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-ethoxybenzaldehyde and hydrazinecarboxylic acid. The reaction can be summarized as follows:

2 Ethoxybenzaldehyde+Hydrazinecarboxylic acid 2E 2 2 Ethoxybenzylidene hydrazinecarboxylic acid\text{2 Ethoxybenzaldehyde}+\text{Hydrazinecarboxylic acid}\rightarrow \text{ 2E 2 2 Ethoxybenzylidene hydrazinecarboxylic acid}

Antibacterial Activity

Hydrazone derivatives, including this compound, have shown promising antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial in assessing the antibacterial efficacy of these compounds.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The antifungal efficacy was tested against common pathogenic fungi, with results indicating moderate activity.

Fungal Strain MIC (µg/mL)
Candida albicans128
Aspergillus niger256

The observed MIC values indicate that while the compound possesses antifungal properties, further modifications may be necessary to enhance its effectiveness against fungal pathogens.

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Hydrazones can form complexes with metal ions, which may enhance their biological activity by altering their solubility and stability in biological systems.

Case Studies

  • Antibacterial Efficacy : A study conducted by Senthilkumaran et al. demonstrated that various hydrazone derivatives exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing the antibacterial properties of hydrazone compounds .
  • Antifungal Properties : Research by Hayat et al. explored the antifungal potential of several hydrazone derivatives, including this compound. The findings indicated that structural variations could lead to improved antifungal activity against Candida species .

Properties

CAS No.

6641-55-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[(E)-(2-ethoxyphenyl)methylideneamino]carbamic acid

InChI

InChI=1S/C10H12N2O3/c1-2-15-9-6-4-3-5-8(9)7-11-12-10(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b11-7+

InChI Key

JTLXDXCWVADHAD-YRNVUSSQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)O

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)O

Origin of Product

United States

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